molecular formula C8H14ClN B2560494 1-Cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride CAS No. 2418671-93-7

1-Cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride

Cat. No. B2560494
CAS RN: 2418671-93-7
M. Wt: 159.66
InChI Key: FFWQFNDUBOWMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of propargylamines, a class of compounds to which 1-Cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride belongs, is often achieved through solvent-free synthetic approaches via A3 and KA2 coupling reactions .


Molecular Structure Analysis

The molecular weight of 1-Cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride is 159.66.


Chemical Reactions Analysis

Propargylamines are versatile compounds with numerous applications. They are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . The procognitive properties exerted by propargylamine N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) are related to changes in monoamine content via MAO inhibition .

Scientific Research Applications

Neurodegenerative Disorders

Propargylamine derivatives, including pargyline, rasagiline, and selegiline, are used in the treatment of neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases. These compounds act as monoamine oxidase inhibitors (MAOIs) and exhibit antiapoptotic functions. For instance, selegiline (also known as (-)-deprenyl) has neuroprotective effects and stabilizes mitochondrial membranes .

Cardiovascular Complications and Diabetes

Pargyline, an irreversible selective MAO-B inhibitor, is employed not only for neurodegenerative diseases but also for treating type 1 diabetes and associated cardiovascular complications. Its inhibitory properties extend to proline-5-carboxylate reductase-1 (PYCR1), making it relevant for cancer treatments .

Lysine-Specific Demethylase Inhibition

Pargyline inhibits lysine-specific demethylase-1 (LSD-1). When combined with the chemotherapeutic agent camptothecin, pargyline enhances LSD-1 inhibition, leading to induced senescence and growth inhibition of cancer cells .

Rasagiline for Parkinson’s Disease

Rasagiline (N-methyl-1-®-aminoindan) is another MAO-B inhibitor effective in treating Parkinson’s disease. Its neuroprotective effects are independent of MAO-B inhibition and involve reducing oxidative stress and stabilizing mitochondrial membranes. Rasagiline can be used as monotherapy or in conjunction with levodopa for Parkinson’s treatment .

Anti-Alzheimer’s Activities

Rasagiline hybrid molecules have demonstrated anti-Alzheimer’s disease activities. These compounds hold promise for managing cognitive decline and memory impairment associated with Alzheimer’s disease .

Electrocatalysis and Amorphous Materials

While specific research on EN300-26690440 is limited, amorphous materials with “dangling bonds” have been explored for electrocatalytic reactions. These materials, including polymetallic amorphous compounds, improve electrochemical performance. Further studies may reveal additional applications for EN300-26690440 in this context .

properties

IUPAC Name

1-cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c1-3-8(9-2)7-5-4-6-7;/h1,7-9H,4-6H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWQFNDUBOWMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#C)C1CCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.